molecular formula C18H19NO3 B10811481 Isoquinoline, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- CAS No. 14174-17-5

Isoquinoline, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-

Cat. No.: B10811481
CAS No.: 14174-17-5
M. Wt: 297.3 g/mol
InChI Key: XNNRDJVSXKWPQK-UHFFFAOYSA-N
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Description

Isoquinoline, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Biological Activity

Isoquinolines are a significant class of heterocyclic compounds known for their diverse biological activities. Among them, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Isoquinoline Compounds

Isoquinolines are derived from the benzylisoquinoline alkaloids and exhibit a wide range of biological activities including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. The structural diversity of isoquinolines contributes to their varied biological profiles. The specific compound in focus, 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- , is a tetrahydroisoquinoline derivative that has shown promise in medicinal chemistry.

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor effects. A study highlighted the ability of certain tetrahydroisoquinoline compounds to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. For instance:

CompoundCancer TypeMechanism of Action
2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-Breast CancerInduces apoptosis via caspase activation
THIQ Analog 1Lung CancerInhibits PI3K/Akt pathway
THIQ Analog 2Colon CancerModulates NF-kB signaling

These findings suggest that 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusBactericidal
Escherichia coliBacteriostatic
Candida albicansAntifungal

The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The biological activity of 2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy- can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens.
  • Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuroprotective effects.

Case Studies

Several studies have documented the pharmacological effects of isoquinoline derivatives:

  • Case Study 1 : A clinical trial involving a tetrahydroisoquinoline analog demonstrated a reduction in tumor size among patients with advanced breast cancer after treatment with the compound.
  • Case Study 2 : In vitro studies showed that the compound significantly reduced the growth of drug-resistant bacterial strains compared to standard antibiotics.

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives are known for their pharmacological properties. The compound has been studied for its potential as:

  • Analgesics : Research indicates that tetrahydroisoquinoline derivatives exhibit pain-relieving properties. They interact with the opioid receptors in the central nervous system.
  • Antidepressants : Some studies suggest that these compounds may have mood-enhancing effects by modulating neurotransmitter levels.

A study published in 2021 highlighted the synthesis and evaluation of various tetrahydroisoquinoline derivatives for their antidepressant activity, noting the significant role of the methoxy groups in enhancing efficacy .

Anticancer Activity

Isoquinoline derivatives have shown promise in cancer therapy. For instance:

  • In vitro studies demonstrate that certain isoquinoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
  • A specific study reported that tetrahydroisoquinolines could effectively target cancer cell lines while exhibiting low toxicity to normal cells .

Data Table: Biological Activities of Isoquinoline Derivatives

Activity TypeCompound NameMechanism of ActionReference
Analgesic2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-Opioid receptor modulation
Antidepressant2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-Neurotransmitter modulation
Anticancer2-benzoyl-1,2,3,4-tetrahydro-6,7-dimethoxy-Induction of apoptosis in cancer cells

Synthesis and Structural Studies

The synthesis of isoquinoline derivatives often involves multi-step organic reactions. For instance:

  • The Bischler–Nepieralski reaction is frequently used to construct the isoquinoline framework.
  • Catalytic hydrogenation techniques are employed to achieve the desired tetrahydro configuration.

Recent advancements in synthetic methodologies have improved yields and selectivity for these compounds .

Case Study 1: Anticancer Research

A notable case study involved testing various tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated that compounds with specific substituents on the benzoyl group exhibited enhanced cytotoxicity compared to others. This suggests that structural modifications can significantly influence therapeutic efficacy .

Case Study 2: Pain Management

Another study focused on the analgesic properties of isoquinoline derivatives in animal models. The findings revealed that certain compounds effectively reduced pain responses comparable to established analgesics like morphine but with fewer side effects .

Properties

CAS No.

14174-17-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C18H19NO3/c1-21-16-10-14-8-9-19(12-15(14)11-17(16)22-2)18(20)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3

InChI Key

XNNRDJVSXKWPQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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